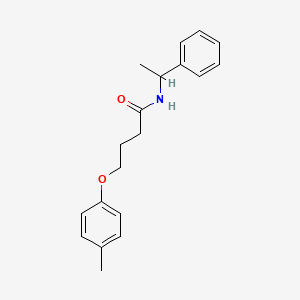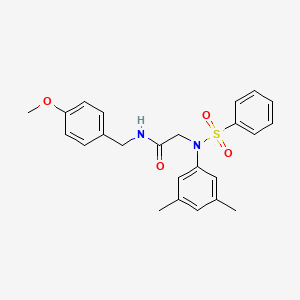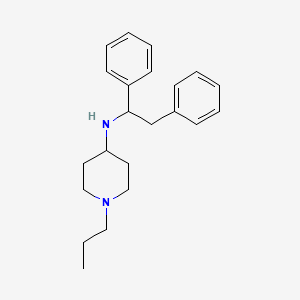
4-(4-methylphenoxy)-N-(1-phenylethyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-methylphenoxy)-N-(1-phenylethyl)butanamide, also known as MPPEB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPEB belongs to the class of compounds known as selective androgen receptor modulators (SARMs), which have been developed as an alternative to traditional anabolic steroids. In
作用機序
4-(4-methylphenoxy)-N-(1-phenylethyl)butanamide works by selectively binding to and activating androgen receptors in the body. This activation leads to an increase in protein synthesis and a decrease in protein breakdown, which results in an increase in muscle mass and bone density. 4-(4-methylphenoxy)-N-(1-phenylethyl)butanamide has also been shown to have a positive effect on lipid metabolism, which could make it a useful tool in the treatment of obesity and related metabolic disorders.
Biochemical and Physiological Effects:
4-(4-methylphenoxy)-N-(1-phenylethyl)butanamide has been shown to have a number of biochemical and physiological effects in animal models. These effects include an increase in muscle mass and bone density, as well as improvements in lipid metabolism and insulin sensitivity. 4-(4-methylphenoxy)-N-(1-phenylethyl)butanamide has also been shown to have a positive effect on cognitive function and mood, making it a potential candidate for the treatment of neurological disorders.
実験室実験の利点と制限
One of the primary advantages of using 4-(4-methylphenoxy)-N-(1-phenylethyl)butanamide in lab experiments is its selectivity for androgen receptors. This selectivity makes it a useful tool for studying the effects of androgen receptor activation on various physiological processes. However, one of the limitations of using 4-(4-methylphenoxy)-N-(1-phenylethyl)butanamide in lab experiments is its complex synthesis method, which can make it difficult and expensive to obtain in large quantities.
将来の方向性
There are a number of future directions for the study of 4-(4-methylphenoxy)-N-(1-phenylethyl)butanamide. One area of research is the development of new treatments for muscle wasting and bone loss associated with aging and certain medical conditions. Another area of research is the development of new treatments for metabolic disorders such as obesity and type 2 diabetes. Additionally, 4-(4-methylphenoxy)-N-(1-phenylethyl)butanamide could be studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
合成法
The synthesis of 4-(4-methylphenoxy)-N-(1-phenylethyl)butanamide involves a multi-step process that begins with the reaction of 4-methylphenol with 1-bromobutane to form 4-(4-methylphenoxy)butane. This intermediate product is then reacted with phenethylamine to produce 4-(4-methylphenoxy)-N-(1-phenylethyl)butanamide. The synthesis of 4-(4-methylphenoxy)-N-(1-phenylethyl)butanamide is a complex process that requires advanced knowledge of organic chemistry and specialized equipment.
科学的研究の応用
4-(4-methylphenoxy)-N-(1-phenylethyl)butanamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the primary applications of 4-(4-methylphenoxy)-N-(1-phenylethyl)butanamide is in the treatment of muscle wasting and bone loss associated with aging and certain medical conditions. 4-(4-methylphenoxy)-N-(1-phenylethyl)butanamide has been shown to increase muscle mass and bone density in animal models, making it a promising candidate for the development of new treatments for these conditions.
特性
IUPAC Name |
4-(4-methylphenoxy)-N-(1-phenylethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-15-10-12-18(13-11-15)22-14-6-9-19(21)20-16(2)17-7-4-3-5-8-17/h3-5,7-8,10-13,16H,6,9,14H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIODRGMUDOVRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCC(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methylphenoxy)-N-(1-phenylethyl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-benzyl-N~1~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5129732.png)
![1-(4-fluorobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5129745.png)


![2,7-bis{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one](/img/structure/B5129773.png)


![2-amino-4-(5-bromo-2,4-dimethoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5129796.png)

![2-methyl-N-(3-methylphenyl)-5-[(4-methyl-1-piperazinyl)carbonyl]benzenesulfonamide](/img/structure/B5129832.png)
![5-{[(1-isopropyl-4-piperidinyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5129846.png)
![6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5129847.png)
![methyl 4-[2-(4-bromophenoxy)ethoxy]benzoate](/img/structure/B5129858.png)
![2-{4-[2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoyl]-1-piperazinyl}pyrimidine](/img/structure/B5129861.png)